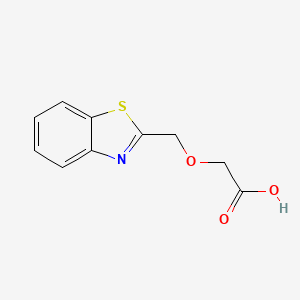

(1,3-Benzothiazol-2-ylmethoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1,3-Benzothiazol-2-ylmethoxy)acetic acid is not directly mentioned in the provided abstracts. However, the abstracts do discuss related compounds that share structural similarities, such as benzothiazolyl and benzoxazolyl acetic acid derivatives. These compounds are part of a biologically active class of molecules that have been studied for various properties, including their potential as heparanase inhibitors and their antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves starting with a specific acetic acid derivative and then introducing various substituents to achieve the desired biological activity. For example, the synthesis of benzothiazolyl thioester derivatives is achieved by reacting amino thiazolyl acetic acid with DM in alkali conditions, using triethyl phosphate as a more cost-effective alternative to triphenylphosphine . Similarly, benzotriazolyl acetic acid derivatives are synthesized by substituting amino acids on a reaction intermediate . These methods suggest that the synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid would likely involve a similar strategic introduction of substituents to the core acetic acid structure.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For instance, the crystal structure of a benzoxazolyl acetic acid derivative was determined using X-ray diffraction, and its gas phase structure was obtained through quantum chemical calculations . The study of these structures helps in understanding the dynamics of the molecule and the impact of intermolecular interactions, such as hydrogen bonding, which can significantly influence the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, where different functional groups are combined to form a more complex structure. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields . The antimicrobial evaluation of benzotriazolyl acetic acid derivatives involves their interaction with various microbial strains, indicating that these compounds can participate in biochemical reactions that inhibit microbial growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are characterized using techniques like TLC and spectral data analysis . These properties are essential for determining the compound's suitability for in vivo models and its potential as a therapeutic agent. The charge density and electron density distribution of these molecules also provide insights into their reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Aldose Reductase Inhibition for Diabetic Complications : A derivative of benzothiazol-2-ylmethoxy acetic acid, known as lidorestat, has been discovered as a highly potent and selective inhibitor of aldose reductase. This enzyme is targeted for the treatment of chronic diabetic complications. Lidorestat shows promise in reducing motor nerve conduction velocity deficits and normalizing polyols in diabetic models (Van Zandt et al., 2005).

Decarboxylation Studies : Benzothiazol-2-yl glyoxylic acid, closely related to benzothiazol-2-ylmethoxy acetic acid, undergoes decarboxylation under specific conditions. This reaction is influenced by the formation of a planar zwitterion and the stabilization of the intermediate carbanion (Baudet & Otten, 1970).

Synthesis of Benzothiazoles : The compound has been used in the synthesis of various benzothiazoles, which are important in pharmaceuticals and materials chemistry. This synthesis involves treating thiobenzoylthio acetic acid with anilines in alkaline media at room temperature (Suzuki, Yamabayashi, & Izawa, 1976).

Antitumor Agent Development : Benzothiazol-2-ylmethoxy acetic acid derivatives have been synthesized and evaluated for their antitumor activity. Some derivatives displayed significant activity against various human tumor cell lines, highlighting their potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Metal Complex Synthesis : The compound has been used in synthesizing metal complexes with Fe(II), Mn(II), Co(II), Hg(II), and Cr(III), characterized by various spectroscopic methods. These complexes could have potential applications in various fields including catalysis and materials science (Yousif, Muaiad, & Adil, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFMQUWXKKGYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365934 |

Source

|

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1,3-Benzothiazol-2-ylmethoxy)acetic acid | |

CAS RN |

99513-52-7 |

Source

|

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.